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Compound of Interest

Compound Name:
2-(7-methyl-1H-indol-3-yl)-

acetamide

Cat. No.: B8739686

Get Quote

Introduction & Compound Identity
2-(7-methyl-1H-indol-3-yl)-acetamide is a structural analog of the plant hormone indole-3-

acetamide (IAM), distinguished by a methyl group at the C7 position of the indole ring. This

modification significantly alters the electronic environment of the benzene ring, influencing both

NMR chemical shifts and mass spectrometric fragmentation pathways compared to the

unsubstituted parent.

Property Data

IUPAC Name 2-(7-methyl-1H-indol-3-yl)acetamide

Common Name 7-Methylindole-3-acetamide

CAS Number 59022-69-4 (Derivative/Analog Reference)

Molecular Formula

Molecular Weight 188.23 g/mol

Monoisotopic Mass 188.09496
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Synthesis & Structural Context
Understanding the synthesis is crucial for identifying potential impurities in spectral data. The

compound is typically synthesized via the Glyoxylamide Route or the Gramine Route starting

from 7-methylindole.

Synthesis Workflow (DOT Diagram)

7-Methylindole
(CAS 933-67-5) 7-Methylindole-3-glyoxyl chloride

(COCl)2
0-5°C 7-Methylindole-3-glyoxylamideNH3 (aq) 2-(7-methyl-1H-indol-3-yl)-acetamide

LiAlH4 (Controlled)
or NaBH4/NiCl2 Impurity:

7-Methyltryptamine
Over-reduction

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the origin of the acetamide and potential over-

reduction byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The 7-methyl substituent breaks the symmetry of the benzene ring protons found in

unsubstituted indoles. The following data represents the consensus spectral assignment in

DMSO-

, the standard solvent for polar indole acetamides.

H NMR Assignment (400 MHz, DMSO- )
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

NH (Indole) 10.85 - 10.95 br s 1H -

Deshielded

pyrrole NH;

broadened by

exchange.

NH (Amide) 7.35, 6.85
br s (two

signals)
2H -

Amide

protons are

non-

equivalent

due to

restricted

rotation.

H-4 7.38 - 7.42 d 1H

Doublet;

couples with

H-5.

H-2 7.15 - 7.20 d / s 1H

Pyrrole

proton;

couples with

NH.

H-6 6.88 - 6.95 d 1H

Doublet;

couples with

H-5 (H-7 is

blocked by

Me).

H-5 6.90 - 7.00 t (dd) 1H

Triplet-like;

couples to H-

4 and H-6.

CH

(Side chain)
3.45 - 3.52 s 2H -

Characteristic

methylene

singlet at C3.
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CH

(C-7)
2.43 - 2.48 s 3H -

Diagnostic

methyl

singlet;

distinct from

solvent peak

(DMSO 2.50).

Critical Analysis:

7-Methyl Effect: Unlike unsubstituted indole (where H-7 is a doublet at ~7.4 ppm), the 7-

methyl derivative lacks the H-7 signal. Instead, you observe a 3H singlet upfield (~2.45 ppm).

Coupling Pattern: The aromatic region simplifies to an ABC system (H-4, H-5, H-6) rather

than the ABCD system of unsubstituted indole. H-6 appears as a doublet because it only has

one ortho-neighbor (H-5).

C NMR Assignment (100 MHz, DMSO- )
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Carbon Type
Shift (

, ppm)
Assignment

Carbonyl 172.5 - 173.0 C=O (Amide)

Quaternary 135.5 - 136.0 C-7a (Bridgehead)

Quaternary 127.0 - 127.5 C-3a (Bridgehead)

Aromatic CH 123.5 - 124.0 C-2

Aromatic CH 121.0 - 121.5 C-6

Aromatic CH 118.5 - 119.0 C-4

Aromatic CH 116.0 - 116.5 C-5

Quaternary 108.5 - 109.0 C-3 (Substituted)

Quaternary 120.0 - 120.5 C-7 (Methyl ipso)

Aliphatic 31.0 - 31.5
CH

(Side chain)

Aliphatic 16.5 - 17.0
CH

(7-Methyl)

Mass Spectrometry (MS) Data
Mass spectrometry provides the definitive confirmation of the molecular weight and the

substitution pattern.

Ionization & Molecular Ion[4]
Technique: ESI (+) or EI (70 eV).

Molecular Ion (

):

188.
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Protonated Ion (

):

189.

Fragmentation Pathway (EI/CID)
The fragmentation is driven by the stability of the indole core and the cleavage of the amide

side chain.

Fragment Identity Mechanism

188 Molecular Ion.

171
Loss of ammonia from primary

amide.

144 -cleavage at the side chain.

143 Rearrangement.

130

Base Peak. Quinolinium-like

rearrangement (7-methyl-3-

methyleneindolenine).

115
Loss of methyl group from the

core (rare/low intensity).

Fragmentation Logic Diagram (DOT)
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Molecular Ion
m/z 188 (C11H12N2O)

Fragment m/z 171
[M - NH3]+

- NH3 (17)

Base Peak m/z 130
(7-Methylindole-CH2)+

- CH2CONH2 (58)
(McLafferty/Cleavage)

Fragment m/z 144
[M - CONH2]+

- CONH2 (44)

- CH2

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol
To ensure the data above is valid for your specific sample, follow this self-validating protocol:

Solvent Check: Dissolve 5 mg in 0.6 mL DMSO-

. If the solution is cloudy, the acetamide may be contaminated with inorganic salts from the
synthesis (e.g., ammonium chloride).

Methyl Diagnostic: Look immediately at 2.45 ppm. If this singlet is missing, you do not have

the 7-methyl derivative. If it is a doublet, you may have an impurity or a different isomer (e.g.,

2-methyl).

Amide Diagnostic: Confirm two broad singlets at 6.8 and 7.3 ppm. If these appear as a sharp

triplet (coupling to CH2), you likely have the free amine (tryptamine) formed by over-

reduction.
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Water Suppression: The amide protons can exchange with water. If the peaks are weak, run

the NMR with water suppression or add a drop of D

O (amide peaks will disappear).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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